1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-
CAS No.: 1092579-97-9
Cat. No.: VC16495500
Molecular Formula: C14H11IN2O2S
Molecular Weight: 398.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092579-97-9 |
|---|---|
| Molecular Formula | C14H11IN2O2S |
| Molecular Weight | 398.22 g/mol |
| IUPAC Name | 4-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C14H11IN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3 |
| Standard InChI Key | HDQXIUUAPINEQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture and Nomenclature
The compound’s IUPAC name, 4-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine, reflects its hybrid structure, combining a pyrrolo[2,3-b]pyridine scaffold with substituents at the 1- and 4-positions. The core consists of a five-membered pyrrole ring fused to a pyridine ring, creating a bicyclic system with conjugated π-electrons . Key substituents include:
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Iodine at the 4-position, introducing steric bulk and polarizability.
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p-Toluenesulfonyl (tosyl) group at the 1-position, enhancing solubility and metabolic stability.
The molecular formula is C₁₄H₁₁IN₂O₂S, with a molecular weight of 398.22 g/mol . The canonical SMILES string, CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)I, encodes the connectivity of atoms, while the InChIKey HDQXIUUAPINEQT-UHFFFAOYSA-N provides a unique identifier for computational studies.
Table 1: Physicochemical Properties
Synthesis and Modification Strategies
Electrophilic Substitution Pathways
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically begins with the condensation of pyrrole and pyridine precursors. For this compound, key steps include:
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Sulfonylation: Introduction of the tosyl group via reaction with p-toluenesulfonyl chloride under basic conditions.
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Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to install iodine at the 4-position.
Notably, the tosyl group acts as a protecting group, directing subsequent reactions to specific positions on the heterocyclic core . Modifications to this scaffold, such as bromination or alkylation, are achievable by adjusting reaction conditions, as evidenced by related compounds like 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 875639-15-9) .
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound’s modular structure allows for diversification at multiple positions:
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Halogen Exchange: Bromine or chlorine can replace iodine to modulate electronic properties .
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Sulfonyl Group Replacement: Substituting tosyl with mesyl or besyl groups alters solubility and bioactivity.
Table 2: Comparative Analysis of Halogenated Analogs
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